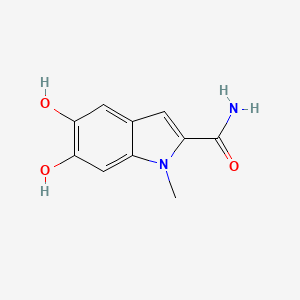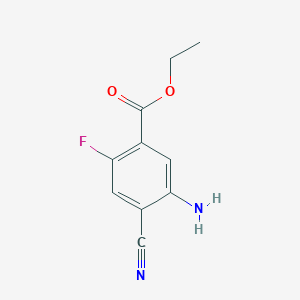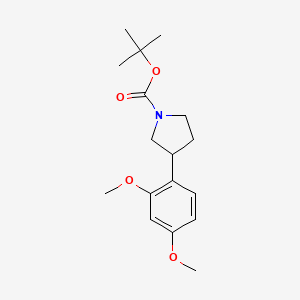
5-Fluoro-2-iodo-4-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-iodo-4-nitrobenzonitrile: is an organic compound with the molecular formula C7H2FIN2O2 It is a derivative of benzonitrile, characterized by the presence of fluorine, iodine, and nitro functional groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodo-4-nitrobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method includes the nitration of 3-fluorobenzotrifluoride followed by iodination. The nitration process is carried out using a mixed acid (nitric acid and sulfuric acid) as the nitrating agent. The iodination step involves the use of iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous-flow reactors are often employed to enhance the efficiency and safety of the nitration process. These reactors provide better control over reaction conditions, such as temperature and residence time, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-2-iodo-4-nitrobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as azido, cyano, or other substituted derivatives.
Reduction: The major product is 5-Fluoro-2-iodo-4-aminobenzonitrile.
Oxidation: Products include various oxidized derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
5-Fluoro-2-iodo-4-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and is investigated for its potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-iodo-4-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows the compound to undergo redox reactions, generating reactive intermediates that can interact with cellular components. The fluorine and iodine atoms contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the modulation of enzymatic activities and disruption of cellular processes .
Comparación Con Compuestos Similares
- 2-Fluoro-5-nitrobenzonitrile
- 4-Iodo-2-fluorobenzonitrile
- 5-Fluoro-2-nitrobenzotrifluoride
Comparison: 5-Fluoro-2-iodo-4-nitrobenzonitrile is unique due to the simultaneous presence of fluorine, iodine, and nitro groups on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 2-Fluoro-5-nitrobenzonitrile lacks the iodine atom, which affects its reactivity in substitution reactions. Similarly, 4-Iodo-2-fluorobenzonitrile does not have the nitro group, influencing its redox properties .
Propiedades
Fórmula molecular |
C7H2FIN2O2 |
|---|---|
Peso molecular |
292.01 g/mol |
Nombre IUPAC |
5-fluoro-2-iodo-4-nitrobenzonitrile |
InChI |
InChI=1S/C7H2FIN2O2/c8-5-1-4(3-10)6(9)2-7(5)11(12)13/h1-2H |
Clave InChI |
QTVDECWSERUUDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)[N+](=O)[O-])I)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohepta[b]naphthalene-1-one](/img/structure/B13661289.png)




![Thiazolo[5,4-C]pyridazine-6(5H)-thione](/img/structure/B13661325.png)


![Methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13661341.png)


![7-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13661370.png)
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13661382.png)
